molecular formula C9H16O B2417179 2-Ethylcyclohexane-1-carbaldehyde CAS No. 1222900-26-6

2-Ethylcyclohexane-1-carbaldehyde

Cat. No. B2417179
CAS RN: 1222900-26-6
M. Wt: 140.226
InChI Key: NIXUOGKVYMTEBP-UHFFFAOYSA-N
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Description

2-Ethylcyclohexane-1-carbaldehyde is a chemical compound with the CAS Number: 1222900-26-6 . It has a molecular weight of 140.23 and its IUPAC name is 2-ethylcyclohexanecarbaldehyde . It is in liquid form .


Molecular Structure Analysis

The InChI code for 2-Ethylcyclohexane-1-carbaldehyde is 1S/C9H16O/c1-2-8-5-3-4-6-9(8)7-10/h7-9H,2-6H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-Ethylcyclohexane-1-carbaldehyde is a liquid . It has a molecular weight of 140.23 and is stored at a temperature of -10 degrees . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Ethylcyclohexane-1-carbaldehyde is a compound related to various chemical syntheses and reactions. One such application involves the organocatalytic synthesis of substituted spirocyclohexane carbaldehydes, demonstrating high levels of stereoselectivity in chemical yields (Anwar, Li, & Chen, 2014). Additionally, the oxidation of ethylcyclohexane in a jet-stirred reactor has been studied, highlighting its significant low-temperature reactivity and the formation of various cyclic ethers, ketones, and aldehydes (Husson, Herbinet, Glaude, Ahmed, & Battin‐Leclerc, 2012).

Advanced Synthetic Applications

Research in the field of synthetic chemistry has led to the development of diverse methodologies involving 2-ethylcyclohexane-1-carbaldehyde and its analogs. One study describes the radical ring closures of 4-isocyanato carbon-centered radicals to afford products such as 3,4-dihydro-1H-quinolin-2-one and 2,3-dihydroindole-1-carbaldehyde (Minin & Walton, 2003). Another highlights the use of 4-oxoazetidine-2-carbaldehydes as useful building blocks in stereocontrolled synthesis, showcasing their dual reactivity and broad range of applications in the preparation of biologically interesting substances (Alcaide & Almendros, 2001, 2002).

Exploration of Novel Chemical Structures

The exploration of novel chemical structures using analogs of 2-ethylcyclohexane-1-carbaldehyde has been a key area of research. Studies include the synthesis of methyl-substituted 1-cyclopentene-1-carboxylates and related compounds, contributing to the synthesis of natural products (TakedaAkira & TsuboiSadao, 1977), and the development of supramolecular chains of high nuclearity {Mn(III)25} barrel-like single molecule magnets (Giannopoulos et al., 2014).

properties

IUPAC Name

2-ethylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(8)7-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXUOGKVYMTEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylcyclohexane-1-carbaldehyde

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